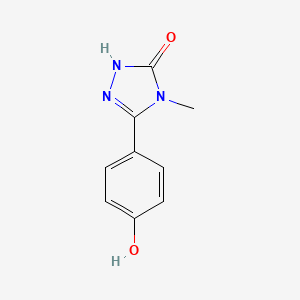
3-(4-Hydroxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Hydroxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one” is a derivative of the 1,2,4-triazole class of compounds . Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring. They are often used in pharmaceuticals and as intermediates in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, triazoles are generally synthesized using the Huisgen cycloaddition or by the reaction of hydrazines with carbonyl compounds .Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a triazole ring attached to a phenyl ring via a carbon atom . The phenyl ring would have a hydroxyl (-OH) group attached to it .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation and N-acylation. They can also act as ligands in coordination chemistry .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
A study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives revealed that these compounds, including structures related to 3-(4-Hydroxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one, possess good to moderate activities against various microorganisms. This suggests their potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2010).
Antioxidant Properties
Another area of application is in evaluating the antioxidant properties of triazole derivatives. Research has demonstrated that these compounds exhibit significant in vitro antioxidant activities, such as reducing power, free radical scavenging, and metal chelating activities, comparing favorably with standard antioxidants. This opens avenues for their application in pharmaceuticals, food preservation, and cosmetic industries to prevent oxidative damage (Yüksek et al., 2015).
Metal Complex Formation
The ability of triazole derivatives to form complexes with metals has been studied, showing that they can engage in protonation and metal complex formation with various metal ions. Such complexes have applications in catalysis, material science, and as potential therapeutic agents due to their unique structural and functional properties (Stucky et al., 2008).
Corrosion Inhibition
Research into the corrosion inhibition properties of triazole derivatives on mild steel in acidic media has shown that these compounds are highly effective in preventing corrosion. This is particularly relevant in industrial applications where metal preservation is critical. The studies suggest that triazole derivatives could serve as eco-friendly corrosion inhibitors in various industrial and environmental settings (Bentiss et al., 2009).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibit key enzymes such as α-amylase and α-glucosidase , and 4-hydroxyphenylpyruvate dioxygenase . These enzymes play crucial roles in carbohydrate metabolism and tyrosine catabolism, respectively .
Mode of Action
Similar compounds have been shown to inhibit their target enzymes through a mixed-type and competitive manner . The interaction of the compound with the enzymes is primarily influenced by hydrogen bonding and van der Waals forces .
Biochemical Pathways
Related compounds have been found to impact the carbohydrate hydrolysis pathway by inhibiting key digestive enzymes . This can lead to the regulation of hyperglycemia, which is beneficial for managing diabetes .
Result of Action
Related compounds have demonstrated various biological activities, including antioxidant and anticancer properties .
Action Environment
It is known that environmental factors such as ph, temperature, and presence of other substances can affect the activity and stability of similar compounds .
Zukünftige Richtungen
The future directions for research on “3-(4-Hydroxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one” could include further exploration of its potential biological activities and applications in pharmaceuticals . Additionally, more research could be done to fully understand its synthesis, properties, and safety profile.
Biochemische Analyse
Biochemical Properties
. Its structure suggests potential interactions with various enzymes, proteins, and other biomolecules. For instance, the hydroxyphenyl group might interact with enzymes involved in phenolic metabolism
Cellular Effects
Based on its structure, it could potentially influence cell function by interacting with cellular signaling pathways, influencing gene expression, and altering cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro and in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
The effects of EN300-27112677 at different dosages in animal models have not been reported. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-8(10-11-9(12)14)6-2-4-7(13)5-3-6/h2-5,13H,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJPHLZTDZHKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2881000.png)
![2-Amino-6-benzyl-4-(4-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2881001.png)

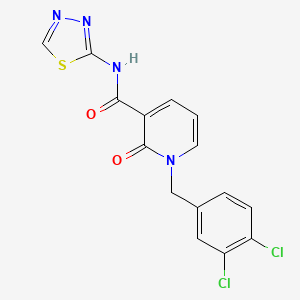
![2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2881006.png)
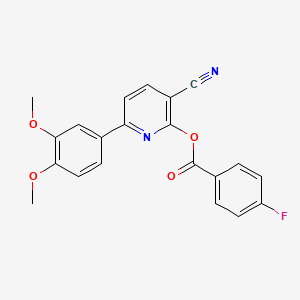


![3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2881014.png)
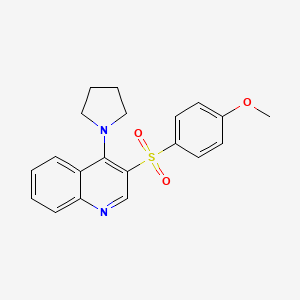


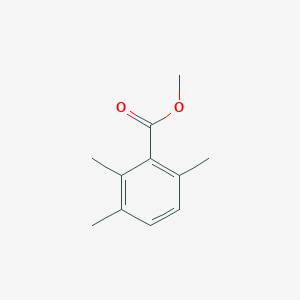
![6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2881023.png)
